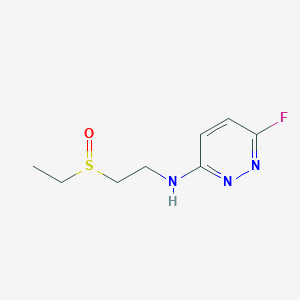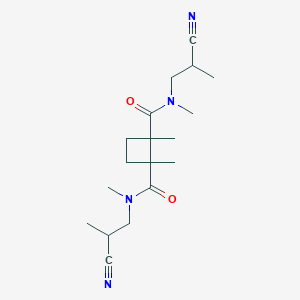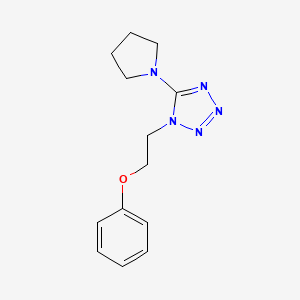
N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridazine ring and an ethylsulfinylethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Ethylsulfinylethyl Group: The ethylsulfinylethyl group can be introduced through nucleophilic substitution reactions using appropriate sulfinylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfinylethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amine or alcohol derivatives, and substituted pyridazine derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
N-(2-ethylsulfinylethyl)-6-chloropyridazin-3-amine: Similar structure but with a chlorine atom instead of fluorine.
N-(2-ethylsulfinylethyl)-6-bromopyridazin-3-amine: Similar structure but with a bromine atom instead of fluorine.
N-(2-ethylsulfinylethyl)-6-iodopyridazin-3-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its halogenated analogs.
特性
IUPAC Name |
N-(2-ethylsulfinylethyl)-6-fluoropyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3OS/c1-2-14(13)6-5-10-8-4-3-7(9)11-12-8/h3-4H,2,5-6H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKMHNJCEJHFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)CCNC1=NN=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl]-1-(oxolan-3-yl)piperidin-4-amine](/img/structure/B6981962.png)
![4-Bromo-2-[[[1-(oxolan-3-yl)piperidin-4-yl]amino]methyl]phenol](/img/structure/B6981964.png)
![8-methoxy-N-[1-(oxolan-3-yl)piperidin-4-yl]quinolin-6-amine](/img/structure/B6981975.png)
![N-(3,5-dichlorophenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]propanamide](/img/structure/B6981989.png)
![4-[(1-tert-butyltriazol-4-yl)methyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B6981995.png)
![N-[[4-methoxy-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]phenyl]methyl]methanesulfonamide](/img/structure/B6981996.png)
![2-N-[(2-chloro-3,4-dimethoxyphenyl)methyl]propane-1,2,3-triamine](/img/structure/B6982016.png)
![3-[(1,3-diaminopropan-2-ylamino)methyl]-1H-quinolin-2-one](/img/structure/B6982023.png)

![1-[(2-Methylphenyl)methyl]-5-pyrrolidin-1-yltetrazole](/img/structure/B6982031.png)

![4-bromo-5-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B6982059.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine](/img/structure/B6982073.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine](/img/structure/B6982077.png)
